
n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-Fluoren-9-yl)-2,2,2-trifluoroacetamide, also known as Fmoc-Cl, is a commonly used reagent in organic chemistry for the protection of amino acids during peptide synthesis. Fmoc-Cl is a white crystalline compound that is soluble in organic solvents such as dichloromethane and dimethylformamide.
Mecanismo De Acción
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide reacts with the amino group of an amino acid to form an amide bond, protecting the amino group from further reactions. This allows for the selective synthesis of peptides, as only the unprotected amino groups will react with other reagents.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects, as it is used solely as a reagent in organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide in peptide synthesis is its ability to selectively protect amino groups, allowing for the synthesis of complex peptides with high yields. However, this compound is a toxic and irritant compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents used in peptide synthesis.
Direcciones Futuras
Future research in the field of peptide synthesis may focus on the development of more efficient and cost-effective methods for protecting amino groups. Additionally, there may be potential applications for n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide in other areas of organic chemistry, such as the synthesis of new materials and polymers.
Métodos De Síntesis
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide can be synthesized through a reaction between 9-fluorenone and trifluoroacetic anhydride in the presence of a Lewis acid catalyst. This reaction results in the formation of N-(9H-fluoren-9-yl)trifluoroacetamide, which is then treated with thionyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is widely used in the field of peptide synthesis, as it allows for the selective protection of amino groups in peptides. This reagent is used to create peptide bonds between amino acids, which are the building blocks of proteins. This compound is also used in the synthesis of other bioactive compounds, such as nucleosides and carbohydrates.
Propiedades
Número CAS |
1493-54-5 |
|---|---|
Fórmula molecular |
C15H10F3NO |
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
N-(9H-fluoren-9-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)14(20)19-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,19,20) |
Clave InChI |
AGVIFRIDPJTZJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C(F)(F)F |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



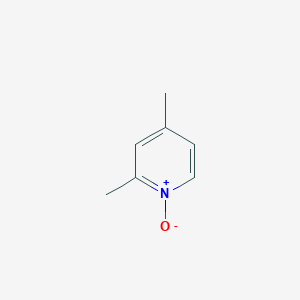
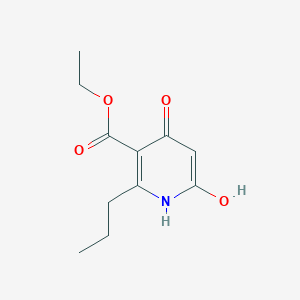

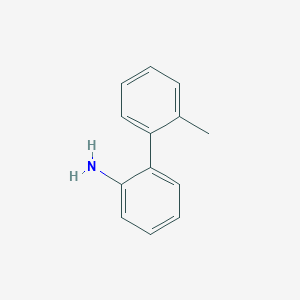

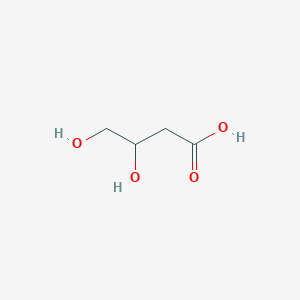
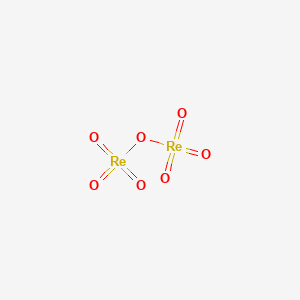
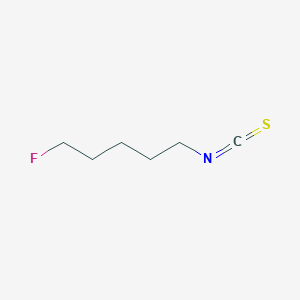
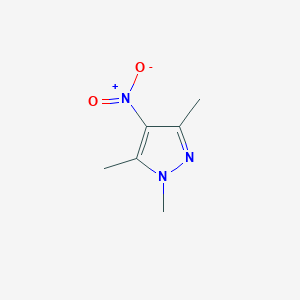
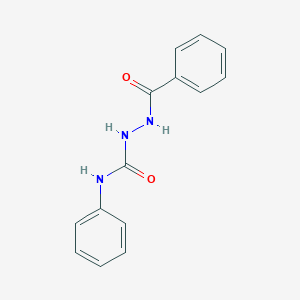
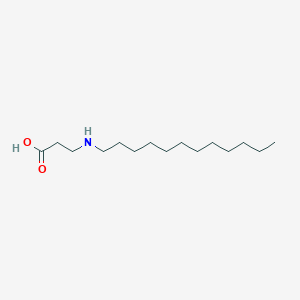
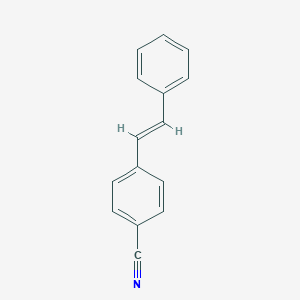
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)